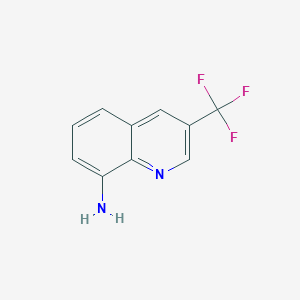

3-(Trifluoromethyl)quinolin-8-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Trifluoromethyl)quinolin-8-amine is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific research fields .

Wirkmechanismus

Target of Action

It is known that quinoline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Quinoline derivatives are known to influence a wide range of biological and pharmaceutical activities .

Result of Action

Quinoline derivatives are known to exhibit a range of biological activities, which can result in various cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(Trifluoromethyl)quinolin-8-amine . .

Biochemische Analyse

Biochemical Properties

The trifluoromethyl group is known to play an important role in pharmaceuticals, agrochemicals, and materials

Cellular Effects

Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities

Molecular Mechanism

The trifluoromethyl group is known to play an important role in the activity of many pharmaceutical compounds

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently unavailable .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)quinolin-8-amine typically involves the introduction of a trifluoromethyl group into the quinoline ring. One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2 as catalysts. This reaction yields the desired compound in moderate to good yields .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of environmentally friendly solvents and catalysts is emphasized to ensure sustainable production .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Trifluoromethyl)quinolin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

3-(Trifluoromethyl)quinolin-8-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: It has shown promise in the development of new drugs, particularly as antibacterial and antineoplastic agents.

Industry: The compound is used in the production of liquid crystals and dyes

Vergleich Mit ähnlichen Verbindungen

Fluoroquinolones: These compounds also contain a fluorine atom and are known for their antibacterial activity.

Mefloquine: A quinoline derivative used as an antimalarial drug.

Brequinar: An antineoplastic drug with a similar quinoline structure

Uniqueness: 3-(Trifluoromethyl)quinolin-8-amine is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and provides unique properties not found in other quinoline derivatives. This makes it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

3-(Trifluoromethyl)quinolin-8-amine, also known as EVT-2849628, is a fluorinated derivative of quinoline that has garnered attention in medicinal chemistry due to its enhanced biological activity and unique chemical properties. This compound is primarily studied for its potential therapeutic applications in fields such as antimicrobial , anticancer , and enzyme inhibition .

Chemical Structure and Properties

The molecular formula of this compound is C₉H₇F₃N, with a molecular weight of approximately 212.17 g/mol. Its structure features a quinoline ring system substituted at the 3-position with a trifluoromethyl group and at the 8-position with an amino group. The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇F₃N |

| Molecular Weight | 212.17 g/mol |

| CAS Number | 347146-22-9 |

The mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors. The presence of the trifluoromethyl group increases binding affinity, leading to inhibition of critical biological pathways associated with various diseases, particularly in cancer therapy and antimicrobial applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines:

- Compound 5e demonstrated potent anti-proliferative activity against HeLa cells with an IC₅₀ value of 0.01 µM , outperforming traditional chemotherapeutics like combretastatin A-4 .

- The mechanism involves disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis in a dose-dependent manner .

Antimicrobial Activity

Quinoline derivatives, including this compound, are known for their antimicrobial properties. The compound’s ability to intercalate into DNA may interfere with replication processes in bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in cancer metabolism. For example, analogs have been developed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both crucial for DNA synthesis. These inhibitors show promise in cancer therapy by preventing cell proliferation.

Case Studies

- Microtubule-targeted Agents : A study focused on synthesizing derivatives of quinoline compounds demonstrated that certain modifications led to significant improvements in anticancer potency, particularly against prostate and cervical cancer cell lines .

- Inhibition Studies : Research has shown that structural modifications on quinoline derivatives can enhance their inhibitory effects on TS and DHFR enzymes, indicating potential therapeutic applications in oncology.

- Antimicrobial Testing : Compounds related to this compound were tested against various pathogens, revealing promising results that warrant further investigation into their mechanisms and efficacy.

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)quinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-4-6-2-1-3-8(14)9(6)15-5-7/h1-5H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSWTGJWSFXECQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.